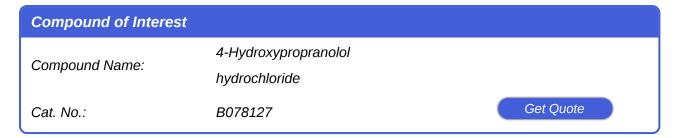


Application Note: LC-MS/MS Quantification of 4-Hydroxypropranolol in Human Plasma

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Abstract

This application note details a sensitive and robust method for the quantification of 4-Hydroxypropranolol, the major active metabolite of propranolol, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs a straightforward protein precipitation for sample preparation, followed by rapid and efficient chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring accurate measurement of 4-Hydroxypropranolol in plasma.

Introduction

Propranolol is a widely prescribed beta-adrenergic antagonist used in the treatment of various cardiovascular diseases.[1] Its primary active metabolite, 4-Hydroxypropranolol, exhibits comparable pharmacological activity to the parent drug and is present in significant concentrations in plasma following oral administration.[1][2] Therefore, the simultaneous quantification of both propranolol and 4-Hydroxypropranolol is crucial for a comprehensive understanding of its pharmacokinetics and pharmacodynamics. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed.



[3] This document provides a detailed protocol for the extraction and quantification of 4-Hydroxypropranolol in human plasma.

Quantitative Data Summary

The following tables summarize the quantitative performance of the described LC-MS/MS method, compiled from various studies.

Table 1: Linearity and Sensitivity

Analyte	Linear Range (ng/mL)	Lower Limit of Quantification (LLOQ) (ng/mL)	Coefficient of Determination (r²)
4-Hydroxypropranolol (Free)	0.20 - 25.00[4]	0.20[4][5]	> 0.99[4]
4-Hydroxypropranolol (Total)	1.00 - 360.00[4]	1.00[6]	> 0.99[4]
4-Hydroxypropranolol	0.2 - 100[3]	0.2[3]	Not Reported
4-Hydroxypropranolol	1 - 200[6]	1[6]	Not Reported

Table 2: Precision and Accuracy



Analyte	Concentrati on (ng/mL)	Intra-day Precision (% RSD)	Inter-day Precision (% RSD)	Intra-day Accuracy (% RE)	Inter-day Accuracy (% RE)
4- Hydroxypropr anolol	Various QC Levels	< 11.3[4]	< 11.3[4]	< 11[4]	< 11[4]
4- Hydroxypropr anolol	Various QC Levels	< 7.1[3]	< 7.1[3]	< 9.8[3]	< 9.8[3]
4- Hydroxypropr anolol	Various QC Levels	< 15[6]	< 15[6]	Not Reported	Not Reported

Table 3: Recovery

Analyte	Extraction Method	Mean Recovery (%)
4-Hydroxypropranolol	Solid Phase Extraction	> 64[4]
4-Hydroxypropranolol	Ether Extraction	> 50[6]

Experimental Protocols Sample Preparation (Protein Precipitation)

This protocol is based on a simple and efficient protein precipitation method.[3]

Materials:

- Human plasma samples
- Acetonitrile (ACN), HPLC grade, ice-cold
- Internal Standard (IS) working solution (e.g., Deuterated 4-Hydroxypropranolol or a suitable analog like Bisoprolol at 25 ng/mL in methanol)[3]



- Methanol, HPLC grade
- Microcentrifuge tubes (1.5 mL)
- Vortex mixer
- Refrigerated centrifuge

Procedure:

- Pipette 100 μL of human plasma into a 1.5 mL microcentrifuge tube.
- Add 20 μL of the internal standard working solution.
- Add 20 μL of methanol.
- Add 300 μL of ice-cold acetonitrile to precipitate the plasma proteins.
- Vortex the mixture vigorously for 1 minute.
- Centrifuge at 13,500 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[3]
- Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation:

HPLC or UPLC system

Chromatographic Conditions:[3]

- $\bullet\,$ Column: Hypersil GOLD C18 (150 x 2.1 mm, 5 $\mu m)$ or equivalent
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: Acetonitrile
- Flow Rate: 0.3 mL/min



• Injection Volume: 10 μL

• Column Temperature: 40°C

• Autosampler Temperature: 4°C

• Gradient Elution:

Time (min)	% В
0.0	10
2.0	70
6.0	70
6.1	10

| 9.5 | 10 |

Mass Spectrometry

Instrumentation:

• Triple quadrupole mass spectrometer

Mass Spectrometry Conditions:

• Ionization Mode: Electrospray Ionization (ESI), Positive

Scan Type: Multiple Reaction Monitoring (MRM)

• MRM Transitions:

Analyte	Precursor Ion (m/z)	Product Ion (m/z)
4-Hydroxypropranolol	276	To be determined empirically
Propranolol	260	To be determined empirically



| Internal Standard (e.g., Bisoprolol) | To be determined empirically | To be determined empirically |

• Ion Source Parameters (example):

Spray Voltage: 3500 V[6]

Source Temperature: To be optimized

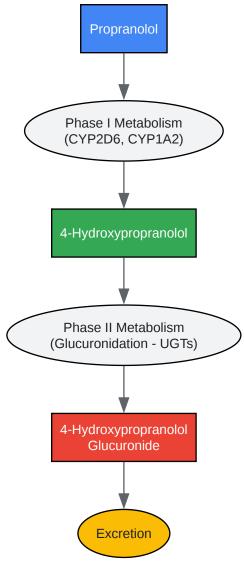
o Collision Gas Pressure: 0.1333 Pa[6]

Source CID: 15 V for 4-Hydroxypropranolol[6]

Visualizations



Metabolic Pathway of Propranolol to 4-Hydroxypropranolol





Sample Preparation LC-MS/MS Analysis 9. Chromatographic Separation (C18 Column) Data Processing 11. Peak Integration

Experimental Workflow for 4-Hydroxypropranolol Quantification

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12. Quantification



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